Cas no 2896-69-7 (Nps-Lys(Boc)-OH DCHA)

Nps-Lys(Boc)-OH DCHA 化学的及び物理的性質
名前と識別子
-
- Nps-Lys(Boc)-OH?DCHA
- NPS-LYS(BOC)-OH . DCHA
- Nps-Lys(Boc)-OH · DCHA
- NPS-LYS(BOC)-OH DCHA
- Nps-Lys(Boc)-OH
- NPS-LYSINE(BOC)-OH DCHA
- N-alpha-(2-Nitrophenylsulfenyl)-N-epsilon-(t-butoxycarbonyl)-L-lysine dicyclohexylammonium salt
- Dicyclohexylamine(S)-6-((tert-butoxycarbonyl)amino)-2-(((2-nitrophenyl)thio)amino)hexanoate
- 2896-69-7
- N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(2-nitrophenyl)sulfanylamino]hexanoic acid
- Dicyclohexylamine (S)-6-((tert-butoxycarbonyl)amino)-2-(((2-nitrophenyl)thio)amino)hexanoate
- Nps-Lys(Boc)-OH DCHA
-
- インチ: InChI=1S/C17H25N3O6S.C12H23N/c1-17(2,3)26-16(23)18-11-7-6-8-12(15(21)22)19-27-14-10-5-4-9-13(14)20(24)25;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,9-10,12,19H,6-8,11H2,1-3H3,(H,18,23)(H,21,22);11-13H,1-10H2/t12-;/m0./s1
- InChIKey: GHJNVWLUMCMNGT-YDALLXLXSA-N
- ほほえんだ: CC(C)(OC(NCCCC[C@H](NSC1=CC=CC=C1[N+]([O-])=O)C(O)=O)=O)C.C1(NC2CCCCC2)CCCCC1
計算された属性
- せいみつぶんしりょう: 580.32900
- どういたいしつりょう: 580.32945644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 40
- 回転可能化学結合数: 15
- 複雑さ: 622
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 171Ų
じっけんとくせい
- PSA: 170.81000
- LogP: 8.27700
Nps-Lys(Boc)-OH DCHA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N899043-500mg |
Nps-Lys(Boc)-OH DCHA |
2896-69-7 | 500mg |
$ 115.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295835A-5 g |
Nalpha-2-Nitrophenylsulfanyl-Nepsilon-Boc-L-lysine dicyclohexylammonium salt, |
2896-69-7 | 5g |
¥1,933.00 | 2023-07-11 | ||
Chemenu | CM312141-1g |
Dicyclohexylamine (S)-6-((tert-butoxycarbonyl)amino)-2-(((2-nitrophenyl)thio)amino)hexanoate |
2896-69-7 | 95% | 1g |
$439 | 2021-06-09 | |
TRC | N899043-100mg |
Nps-Lys(Boc)-OH DCHA |
2896-69-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
Chemenu | CM312141-1g |
Dicyclohexylamine (S)-6-((tert-butoxycarbonyl)amino)-2-(((2-nitrophenyl)thio)amino)hexanoate |
2896-69-7 | 95% | 1g |
$439 | 2022-06-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295835-1 g |
Nalpha-2-Nitrophenylsulfanyl-Nepsilon-Boc-L-lysine dicyclohexylammonium salt, |
2896-69-7 | 1g |
¥722.00 | 2023-07-11 | ||
TRC | N899043-50mg |
Nps-Lys(Boc)-OH DCHA |
2896-69-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295835-1g |
Nalpha-2-Nitrophenylsulfanyl-Nepsilon-Boc-L-lysine dicyclohexylammonium salt, |
2896-69-7 | 1g |
¥722.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295835A-5g |
Nalpha-2-Nitrophenylsulfanyl-Nepsilon-Boc-L-lysine dicyclohexylammonium salt, |
2896-69-7 | 5g |
¥1933.00 | 2023-09-05 |
Nps-Lys(Boc)-OH DCHA 関連文献
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Nps-Lys(Boc)-OH DCHAに関する追加情報
Comprehensive Guide to Nps-Lys(Boc)-OH?DCHA (CAS No. 2896-69-7): Properties, Applications, and Market Insights
Nps-Lys(Boc)-OH?DCHA (CAS No. 2896-69-7) is a specialized peptide synthesis intermediate widely used in pharmaceutical research and bioconjugation. This compound combines the protective groups Nps (2-nitrophenylsulfonyl) and Boc (tert-butoxycarbonyl), offering unique advantages in solid-phase peptide synthesis (SPPS). With the growing demand for custom peptides and therapeutic proteins, understanding this chemical's role is critical for researchers and manufacturers.
The molecular structure of Nps-Lys(Boc)-OH?DCHA features a lysine derivative with dual protection, ensuring selective reactivity during peptide chain assembly. Its DCHA (dicyclohexylamine) salt form enhances stability, making it suitable for long-term storage. Recent trends in drug discovery highlight its importance in developing targeted therapies, especially for oncology and metabolic disorders, aligning with the industry's shift toward precision medicine.
In bioconjugation applications, Nps-Lys(Boc)-OH?DCHA serves as a linker for antibody-drug conjugates (ADCs), a hot topic in cancer immunotherapy. Researchers frequently search for "Boc-protected lysine derivatives" or "Nps group removal conditions," reflecting practical concerns in lab workflows. The compound’s compatibility with Fmoc/tBu strategies makes it versatile for both academic and industrial settings.
The global market for peptide synthesis reagents is projected to grow at 7.8% CAGR (2023–2030), driven by advancements in peptide-based drugs. Nps-Lys(Boc)-OH?DCHA suppliers emphasize high-purity grades (>98%) to meet stringent GMP requirements. Sustainability is another focus area, with manufacturers adopting green chemistry principles to reduce solvent waste during production.
For optimal use, dissolve Nps-Lys(Boc)-OH?DCHA in DMF or DCM before coupling reactions. Storage at -20°C under inert gas prolongs shelf life. Common troubleshooting queries include "Nps deprotection methods" and "DCHA salt solubility issues," addressed by adjusting thiolysis conditions or switching to alternative solvents like NMP.
Emerging applications in PET radiopharmaceuticals and diagnostic probes further expand its utility. The compound’s orthogonal protection scheme allows sequential modifications, a key feature for multifunctional peptide design. As AI-driven peptide screening accelerates, demand for reliable intermediates like 2896-69-7 will continue rising.
Quality control protocols for Nps-Lys(Boc)-OH?DCHA typically involve HPLC and mass spectrometry to verify purity. Suppliers increasingly provide COA (Certificate of Analysis) with batch-specific data, responding to industry demands for traceability and regulatory compliance in preclinical development.
2896-69-7 (Nps-Lys(Boc)-OH DCHA) 関連製品
- 7560-83-0(N,N-Dicyclohexylmethylamine)
- 279-40-3(7-Azabicyclo[2.2.1]heptane)
- 1195-42-2(N-Cyclohexylisopropylamine)
- 100-60-7(N-methylcyclohexanamine)
- 5459-93-8(N-ethylcyclohexanamine)
- 13748-14-6(2-Propylazepane)
- 109667-09-6(Cyclohexanamine,4-methyl-N-(4-methylcyclohexyl)-)
- 7175-49-7(N-Ethyldicyclohexylamine)
- 3312-60-5(N-(3-Aminopropyl)cyclohexylamine)
- 2228383-75-1(4-1-(1-phenylcyclopentyl)ethylpiperidine)




